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Compound of Interest

Compound Name: Lavendustin C6

Cat. No.: B1674588

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendustin C is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) associated
tyrosine kinase.[1] This document provides a comprehensive technical overview of Lavendustin
C, its mechanism of action, and its effects on EGFR signaling pathways. It is intended to serve
as a resource for researchers and professionals involved in kinase inhibitor studies and drug
development. Lavendustin C, a derivative of a Streptomyces griseolavendus extract, has been
instrumental in elucidating the roles of tyrosine kinases in cellular signaling.[1]

Chemical and Physical Properties

Lavendustin C, also known as HDBA or NSC 666251, is a small molecule with the following
chemical properties.[1][2]
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Property Value Reference
5-[[(2,5-
Formal Name dihydroxyphenyl)methyllamino]  [1]

-2-hydroxy-benzoic acid

Molecular Formula C14H13NOs [1][3][4]
Molecular Weight 275.3 g/mol [1114]
CAS Number 125697-93-0 [1][4]
Purity >98% [11[4]
- DMF: 30 mg/ml, DMSO: 30
Solubility [1]
mg/ml

SMILES Oclcec(O)c(CNe2cee(O)e(c2) "
C(=0)0)cl

LULATDWLDJOKCX-
InChl Key [3]
UHFFFAOYSA-N

Mechanism of Action: Inhibition of EGFR

EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell
growth, proliferation, and differentiation.[5] Upon binding of its ligand, such as Epidermal
Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific
tyrosine residues within its intracellular domain.[5] This phosphorylation event creates docking
sites for various signaling proteins containing SH2 or PTB domains, thereby initiating
downstream signaling cascades.[5]

Lavendustin C acts as a potent inhibitor of the EGFR-associated tyrosine kinase.[1][2] It
functions as a slow and tight binding inhibitor.[6] The inhibition mechanism involves a two-step
process: an initial rapid formation of an enzyme-inhibitor complex (El), followed by a slow
isomerization to a more tightly bound complex (EI*).[6] Kinetic studies have shown that
Lavendustin A, a closely related analog, exhibits a mixed-type inhibition with respect to both
ATP and the peptide substrate, significantly affecting their binding affinities.[6] This suggests
that Lavendustin C likely binds to the kinase domain, interfering with the transfer of phosphate
from ATP to the tyrosine residues of the substrate.
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Figure 1. Mechanism of EGFR inhibition by Lavendustin C.

Quantitative Data: Inhibitory Activity

Lavendustin C exhibits potent inhibitory activity against EGFR. Its selectivity has also been
assessed against other kinases.

Kinase Target ICs0 (M) Reference
EGFR 0.012 [1][2]
pp60c-src(+) kinase 0.5 [1]

Ca2* calmodulin-dependent

kinase Il (CaMK Ii) 0-2 [107]

Downstream Signaling Pathways Affected
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Inhibition of EGFR by Lavendustin C disrupts major downstream signaling cascades that are
critical for cell proliferation and survival.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) or Extracellular signal-Regulated Kinase (ERK)
pathway is a key downstream effector of EGFR.[8] Upon EGFR activation, adaptor proteins like
Grb2 and Shc recruit SOS, which in turn activates Ras.[8] This initiates a kinase cascade
involving Raf, MEK, and finally ERK.[8][9] Activated ERK translocates to the nucleus to
regulate transcription factors involved in cell proliferation.[10] By inhibiting EGFR
phosphorylation, Lavendustin C effectively blocks the activation of this pathway.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling route
downstream of EGFR. Activated EGFR recruits and activates PI3K, which then phosphorylates
phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate
(PIP3).[11] PIP3 serves as a docking site for Akt (also known as Protein Kinase B), leading to
its activation.[11] Activated Akt plays a central role in promoting cell survival and inhibiting
apoptosis.[12] Lavendustin C-mediated inhibition of EGFR prevents the initiation of this pro-
survival signaling cascade.
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Figure 2. Downstream signaling pathways inhibited by Lavendustin C.
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Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the
inhibitory effects of Lavendustin C on EGFR signaling.

Kinase Inhibition Assay (ICso Determination)

This protocol outlines a general method for determining the ICso value of Lavendustin C against
EGFR kinase using a fluorescence-based assay.[13]

Materials:

e Recombinant human EGFR kinase

o Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
e Lavendustin C

o ATP

o Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20)

o Detection reagent (e.g., ADP-Glo™ Kinase Assay Kkit)

o 384-well plates

Plate reader capable of fluorescence detection

Procedure:

o Prepare a serial dilution of Lavendustin C in DMSO, and then dilute further in the kinase
assay buffer.

e In a 384-well plate, add the diluted Lavendustin C or DMSO (for control).

o Add the EGFR kinase to each well and incubate for a predetermined time (e.g., 10-15
minutes) at room temperature to allow for inhibitor binding.
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Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the kinase activity using a suitable detection reagent
according to the manufacturer's instructions.

Subtract the background fluorescence (no kinase control) from all readings.
Plot the percentage of kinase inhibition against the logarithm of Lavendustin C concentration.

Determine the I1Cso value by fitting the data to a four-parameter logistic equation.[13]
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Figure 3. Workflow for a kinase inhibition (ICso) assay.

Western Blot Analysis of EGFR Phosphorylation
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This protocol describes how to assess the effect of Lavendustin C on EGFR phosphorylation in
cultured cells.[14][15][16]

Materials:

e Cell line expressing EGFR (e.g., A431 cells)

e Cell culture medium and supplements

e Lavendustin C

o EGF

 Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
o BCA protein assay kit

o SDS-PAGE gels

o Transfer apparatus and membranes (e.g., PVDF)

e Blocking buffer (e.g., 5% BSA in TBST)

e Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, anti-B-actin
o HRP-conjugated secondary antibody

e Chemiluminescent substrate (ECL)

e Imaging system

Procedure:

o Plate cells and grow to 70-80% confluency.

» Starve the cells in serum-free medium for 12-24 hours.

o Pre-treat the cells with various concentrations of Lavendustin C for a specified time (e.g., 1-2
hours).
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» Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).
e Wash the cells with ice-cold PBS and lyse them with lysis buffer.

» Clarify the lysates by centrifugation and determine the protein concentration using a BCA
assay.

o Denature the protein samples by boiling in SDS-PAGE sample buffer.[15]
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
e Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]

e Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at
4°C.

e Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

* Wash the membrane again and detect the signal using a chemiluminescent substrate and an
imaging system.

» Strip the membrane and re-probe for total EGFR and a loading control (e.g., 3-actin) to
normalize the data.

Cell Viability (MTT) Assay

This protocol is for determining the effect of Lavendustin C on the viability of cancer cells.[17]
[18][19][20][21]

Materials:
e Cancer cell line (e.g., A549)
e Cell culture medium and supplements

e Lavendustin C
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e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)

e 96-well plates

e Microplate reader

Procedure:

e Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

» Treat the cells with a range of concentrations of Lavendustin C and incubate for a desired
period (e.g., 24, 48, or 72 hours).

e Add 10 pL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[18]
 Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[17]

o Carefully remove the medium and add 100 pL of solubilization solution to each well to
dissolve the formazan crystals.[17]

o Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19]
» Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]

o Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion

Lavendustin C is a valuable tool for studying EGFR signaling due to its potent inhibitory activity.
This guide has provided a detailed overview of its properties, mechanism of action, and
relevant experimental protocols. The quantitative data and pathway diagrams offer a clear
understanding of its effects on cellular processes. Researchers can utilize this information to
design and execute experiments aimed at further exploring the role of EGFR in health and
disease, as well as for the development of novel therapeutic agents. It is important to consider
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the off-target effects of Lavendustin C, particularly on other kinases like Src and CaMKIl, when
interpreting experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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